molecular formula C20H17N3O7 B10872846 4-Nitrobenzyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}acetate

4-Nitrobenzyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}acetate

Cat. No.: B10872846
M. Wt: 411.4 g/mol
InChI Key: IAGPNQODJNDOLX-UHFFFAOYSA-N
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Description

4-Nitrobenzyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}acetate is a complex organic compound characterized by its unique structural components It features a nitrobenzyl group, a pyrrolidinyl ring, and a benzoylaminoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}acetate typically involves multiple steps:

    Formation of the Benzoylaminoacetate Moiety: This step involves the reaction of 4-aminobenzoic acid with acetic anhydride to form 4-acetamidobenzoic acid.

    Introduction of the Pyrrolidinyl Ring: The 4-acetamidobenzoic acid is then reacted with succinic anhydride to introduce the pyrrolidinyl ring, forming 4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid.

    Coupling with 4-Nitrobenzyl Alcohol: Finally, the 4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid is esterified with 4-nitrobenzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: 4-Aminobenzyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}acetate.

    Substitution: 4-Nitrobenzyl alcohol and 4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers with specific functional properties.

Mechanism of Action

The mechanism of action of 4-Nitrobenzyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}acetate would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The nitro group could also participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}propionate: Similar structure but with a propionate group instead of acetate.

    4-Nitrobenzyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}butyrate: Contains a butyrate group, offering different chemical properties.

Uniqueness

The uniqueness of 4-Nitrobenzyl 2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}acetate lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its nitro group, pyrrolidinyl ring, and benzoylaminoacetate moiety collectively contribute to its versatility in chemical synthesis and potential biological activity.

Properties

Molecular Formula

C20H17N3O7

Molecular Weight

411.4 g/mol

IUPAC Name

(4-nitrophenyl)methyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]acetate

InChI

InChI=1S/C20H17N3O7/c24-17-9-10-18(25)22(17)15-7-3-14(4-8-15)20(27)21-11-19(26)30-12-13-1-5-16(6-2-13)23(28)29/h1-8H,9-12H2,(H,21,27)

InChI Key

IAGPNQODJNDOLX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NCC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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